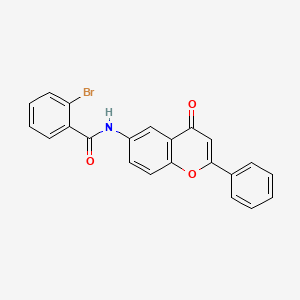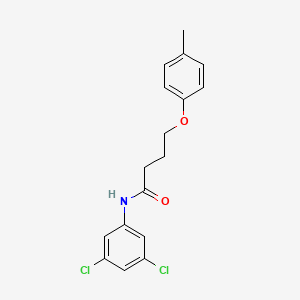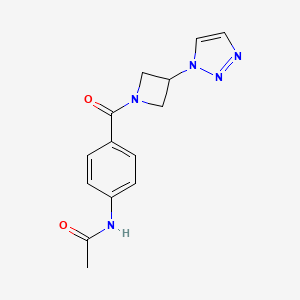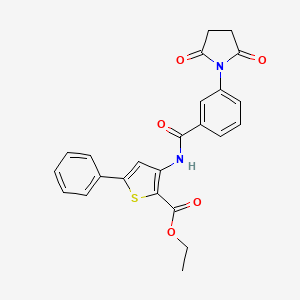
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” is a complex organic molecule. It contains a naphthamide group, a tetrazole group, and a 4-chlorophenyl group. The tetrazole group is a type of heterocyclic aromatic compound that contains four nitrogen atoms. The naphthamide group is derived from naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the tetrazole ring might undergo reactions typical of aromatic heterocycles. The amide group in the naphthamide portion could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and tetrazole could impact its solubility in different solvents. The aromatic portions of the molecule could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves the inhibition of specific biological pathways, including the NF-κB pathway and the JAK/STAT pathway. These pathways are involved in various cellular processes, including inflammation, cell growth, and cell death. By targeting these pathways, this compound can modulate cellular responses and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and reduce tumor growth. Additionally, this compound has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide in lab experiments is its specificity for certain biological pathways. This allows researchers to target specific cellular processes and study their effects. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the study of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide. One direction is the development of more potent analogs of the compound for enhanced therapeutic effects. Another direction is the study of the compound's potential effects on other biological pathways and diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored for synergistic effects.
Synthesis Methods
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves the reaction of 4-chlorophenylhydrazine with 1-naphthyl isocyanate to form the intermediate product, which is then reacted with sodium azide to form the final product. The synthesis process requires careful handling of the reagents and should be carried out in a well-ventilated laboratory.
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-14-8-10-15(11-9-14)25-18(22-23-24-25)12-21-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJSJSIZRUIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-chloropyrazin-2-yl)methyl]-2-ethyl-6-methylmorpholine-4-carboxamide](/img/structure/B2446745.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2446746.png)


![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2446754.png)

![N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2446757.png)
![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)

![4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2446761.png)


![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)
![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)
